molecular formula C16H17N7O2 B2938323 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(isoxazol-3-yl)piperidine-3-carboxamide CAS No. 1334370-12-5

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(isoxazol-3-yl)piperidine-3-carboxamide

Cat. No.: B2938323
CAS No.: 1334370-12-5
M. Wt: 339.359
InChI Key: BWFHSXVYYZFDSG-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at the 4-position with a piperidine-3-carboxamide group and at the 6-position with a pyrazole moiety. The carboxamide is further linked to an isoxazol-3-yl group, contributing to its unique physicochemical and pharmacological properties.

Properties

IUPAC Name

N-(1,2-oxazol-3-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O2/c24-16(20-13-4-8-25-21-13)12-3-1-6-22(10-12)14-9-15(18-11-17-14)23-7-2-5-19-23/h2,4-5,7-9,11-12H,1,3,6,10H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFHSXVYYZFDSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Pyrimidine Modifications

BJ52910 (1-[6-(1H-Pyrazol-1-yl)Pyrimidin-4-yl]-N-[(Pyridin-2-yl)Methyl]Piperidine-3-Carboxamide)

  • Structural Difference : The carboxamide group is substituted with a pyridin-2-ylmethyl group instead of isoxazol-3-yl.
  • Molecular weight: 363.42 g/mol (vs. ~370–374 g/mol for other analogs), suggesting lower steric hindrance .

BJ52846 (1-[6-(1H-Imidazol-1-yl)Pyrimidin-4-yl]-N-(5-Methyl-1,3,4-Thiadiazol-2-yl)Piperidine-4-Carboxamide)

  • Structural Difference : Pyrimidine bears an imidazole (vs. pyrazole), and the carboxamide is attached to a thiadiazole.
  • Impact :
    • Imidazole’s additional nitrogen may improve hydrogen bonding with targets.
    • Thiadiazole’s electronegativity could enhance metabolic stability but reduce solubility compared to isoxazole .

Heterocyclic Carboxamide Variations

N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide (CAS 1005612-70-3)

  • Structural Difference : Pyrazolo[3,4-b]pyridine core replaces pyrimidine.
  • Impact :
    • Increased aromaticity and bulkiness (MW: 374.4 g/mol) may reduce membrane permeability but enhance target binding affinity .

3-Methyl-N-(1-(2-Methyl-1H-Imidazol-4-yl)Ethyl)-4-((6-(Trifluoromethyl)Pyridin-3-yl)Methyl)-1H-Pyrrole-2-Carboxamide (Compound 41)

  • Structural Difference : Trifluoromethyl group and pyrrole core.
  • Impact :
    • Trifluoromethyl enhances lipophilicity and metabolic resistance, a feature absent in the target compound .

Isomerization and Stability Considerations

Pyrazolo-pyrimidine derivatives (e.g., compounds 6–11 in ) exhibit isomerization under varying conditions. The target compound’s pyrazole-pyrimidine core may undergo similar structural rearrangements, affecting stability and activity. For example, isomerization of pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine to pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine alters electronic properties and binding modes .

Comparative Data Table

Compound Name / ID Core Structure Carboxamide Substituent Molecular Weight (g/mol) Key Features Reference
Target Compound Pyrimidine Isoxazol-3-yl ~370 (estimated) Balanced solubility, moderate steric bulk
BJ52910 Pyrimidine Pyridin-2-ylmethyl 363.42 Enhanced basicity
BJ52846 Pyrimidine 5-Methyl-thiadiazol-2-yl 370.43 High electronegativity, metabolic stability
CAS 1005612-70-3 Pyrazolo[3,4-b]pyridine 1-Ethyl-3-methyl-pyrazol 374.4 High aromaticity, increased bulk
Compound 41 () Pyrrole Trifluoromethyl-pyridyl 392.2 Lipophilicity, metabolic resistance

Research Findings and Implications

  • Solubility : The isoxazol-3-yl group in the target compound likely offers moderate solubility due to its oxygen atom, contrasting with the thiadiazole in BJ52846 (lower solubility) and pyridine in BJ52910 (higher solubility at acidic pH) .
  • Binding Interactions : Pyrazole’s aromaticity may facilitate π-π stacking with target proteins, whereas imidazole (in BJ52846) could engage in additional hydrogen bonding .
  • Metabolic Stability : The absence of electron-withdrawing groups (e.g., trifluoromethyl in Compound 41) may render the target compound more susceptible to oxidative metabolism .

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